molecular formula C8H4BrF2N B3031143 4-Bromo-2,3-difluorophenylacetonitrile CAS No. 1627857-25-3

4-Bromo-2,3-difluorophenylacetonitrile

Cat. No.: B3031143
CAS No.: 1627857-25-3
M. Wt: 232.02
InChI Key: PYTUHGYWAKOHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3-difluorophenylacetonitrile is a chemical compound with the molecular formula C8H4BrF2N and a molecular weight of 232.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitrile functional groups attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-difluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-difluorophenylacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

4-Bromo-2,3-difluorophenylacetonitrile is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties.

    Biological Research: It is used in the study of biological pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,3-difluorobenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    2,3-Difluorobenzyl bromide: Similar structure but with a bromomethyl group instead of a nitrile group.

    4-Bromo-2-fluorobenzonitrile: Similar structure but with only one fluorine atom.

Uniqueness

4-Bromo-2,3-difluorophenylacetonitrile is unique due to the presence of both bromine and two fluorine atoms on the phenyl ring, along with the nitrile group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

2-(4-bromo-2,3-difluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTUHGYWAKOHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281577
Record name 4-Bromo-2,3-difluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627857-25-3
Record name 4-Bromo-2,3-difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1627857-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-difluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-(bromomethyl)-2,3-difluorobenzene (330 mg, 1.154 mmol) in ethanol (10 mL) stirred under N2 at 0° C. was added NaCN (73.5 mg, 1.500 mmol) in one charge. The reaction mixture was stirred at 10° C. for 12 h. Then the solution was concentrated and distributed between EA and saturated NaHCO3 solution. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated. The resulting 2-(4-bromo-2,3-difluorophenyl)acetonitrile was used in the next step without further purification. TLC (PE/EA=5:1, Rf 0.6): 1H NMR (400 MHz, CDCl3) δ 7.39 (ddd, J=1.8, 6.1, 8.2 Hz, 1H), 7.15 (t, J=6.8 Hz, 1H), 3.78 (s, 2H).
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
73.5 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,3-difluorophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,3-difluorophenylacetonitrile
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,3-difluorophenylacetonitrile
Reactant of Route 4
Reactant of Route 4
4-Bromo-2,3-difluorophenylacetonitrile
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,3-difluorophenylacetonitrile
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,3-difluorophenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.